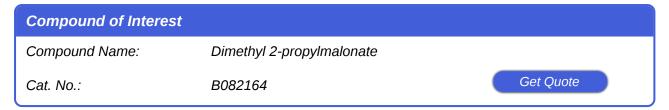




Application of Dimethyl 2-Propylmalonate in the Synthesis of the Antiepileptic Drug Brivaracetam

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Brivaracetam, a third-generation antiepileptic drug, is a highly selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A), exhibiting a mechanism of action that is believed to contribute to its anti-seizure effects.[1] The synthesis of this n-propyl analogue of levetiracetam has been the subject of extensive research, with a focus on developing efficient and stereoselective routes suitable for industrial production. A key starting material in several reported synthetic pathways is **Dimethyl 2-propylmalonate**, a versatile C3 building block. Its application in Brivaracetam synthesis offers a convergent and adaptable approach to constructing the core pyrrolidinone scaffold.

Two primary strategies have been highlighted in the literature that utilize **Dimethyl 2-propylmalonate** or a closely related malonic ester. The first involves the alkylation of **Dimethyl 2-propylmalonate** with a haloacetate derivative, followed by decarboxylation and subsequent stereoselective steps. A second, more detailed, approach described in patent literature involves the reaction of **Dimethyl 2-propylmalonate** with bromoacetonitrile, followed by a series of transformations including demethoxycarbonylation and enzymatic resolution to achieve the desired chirality.

The use of **Dimethyl 2-propylmalonate** allows for the introduction of the propyl side chain early in the synthesis, a crucial feature of the Brivaracetam molecule. The subsequent chemical manipulations, including cyclization and amidation, ultimately lead to the final active



pharmaceutical ingredient. The choice of synthetic route can be guided by factors such as the desired stereocontrol strategy, scalability, and overall process economy.

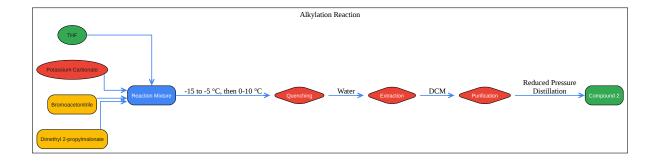
Experimental Protocols

The following protocols are based on a detailed synthetic route disclosed in patent literature, providing a step-by-step guide for the synthesis of Brivaracetam from **Dimethyl 2-propylmalonate**.

Protocol 1: Synthesis of Dimethyl 2-cyanomethyl-2-propylmalonate (Compound 2)

This procedure outlines the alkylation of **Dimethyl 2-propylmalonate** with bromoacetonitrile.

Experimental Workflow:



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Caption: Workflow for the synthesis of Compound 2.



Methodology:

- Under a nitrogen atmosphere, a 3L four-necked flask is charged with **Dimethyl 2-propylmalonate** (300.0g, 1.72mol, 1.0 eq), Tetrahydrofuran (THF, 600mL), and potassium carbonate (276g, 2mol, 1.16 eq).
- The mixture is cooled to a temperature between -15 and -5 °C.
- A solution of bromoacetonitrile (227.3g, 1.9mol, 1.1eq) in THF (300mL) is added dropwise over 2 to 3 hours, maintaining the temperature between -15 and -5 °C.
- After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.
- The temperature is then raised to 0-10 °C and the mixture is stirred for another hour.
- The reaction is guenched by the addition of water.
- The aqueous layer is extracted twice with dichloromethane (DCM).
- The combined organic layers are washed with water.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by distillation under reduced pressure to give Dimethyl 2-cyanomethyl-2-propylmalonate (Compound 2) as a colorless oil.



Reactant/Pr oduct	Molecular Weight (g/mol)	Amount (g)	Moles (mol)	Molar Ratio	Yield (%)
Dimethyl 2- propylmalona te	174.20	300.0	1.72	1.0	-
Bromoacetoni trile	119.95	227.3	1.9	1.1	-
Potassium Carbonate	138.21	276	2.0	1.16	-
Compound 2	213.23	349.0	1.64	-	95

Characterization Data for Compound 2:

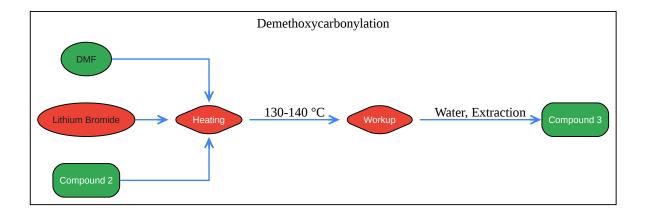
- Appearance: Colorless oil
- ESI-HRMS (m/z): [M+H]+ Calculated for C₁₀H₁₆NO₄: 214.1074; Found: 214.1068.
- ¹H NMR (400 MHz, CDCl₃) δ: 3.79 (s, 6H), 2.96 (s, 2H), 2.06 (m, 2H), 1.25 (q, J = 7.2 Hz, 2H), 0.98 (t, J = 7.2 Hz, 3H).
- ¹³C NMR (100 MHz, CDCl₃) δ: 169.3, 116.3, 55.5, 53.3, 35.0, 21.9, 17.6, 14.0.[2]

Protocol 2: Demethoxycarbonylation of Compound 2 to Methyl 2-cyanomethyl valerate (Compound 3)

This procedure describes the removal of a methoxycarbonyl group from Compound 2.

Experimental Workflow:





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Caption: Workflow for the synthesis of Compound 3.

Methodology:

- In a suitable reaction vessel, dissolve Compound 2 (from Protocol 1) in Dimethylformamide (DMF).
- Add lithium bromide to the solution.
- Heat the reaction mixture to a temperature between 130-140 °C.
- Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
- Upon completion, cool the reaction mixture and pour it into water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 2-cyanomethyl valerate (Compound 3).



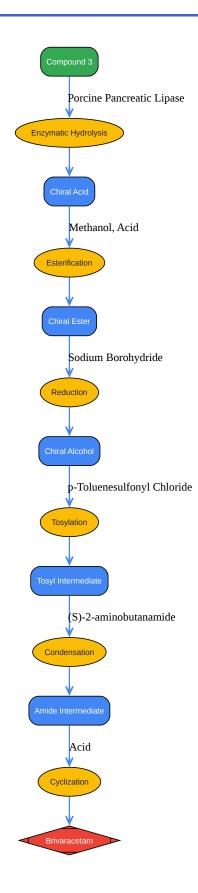
Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Reaction Temperature (°C)
Compound 2	213.23	1.0	130-140
Lithium Bromide	86.85	1.0	130-140
Compound 3	155.20	-	-

Subsequent Steps in Brivaracetam Synthesis

Following the formation of Compound 3, the synthesis of Brivaracetam proceeds through several key transformations as outlined in the literature.[2] A summary of these steps is provided below:

Logical Relationship of Subsequent Synthetic Steps:





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References

- 1. researchgate.net [researchgate.net]
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